- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s, Journal of Polymer Science, 2016, 54(22), 3652-3662

Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)

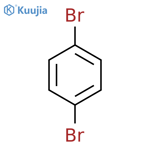

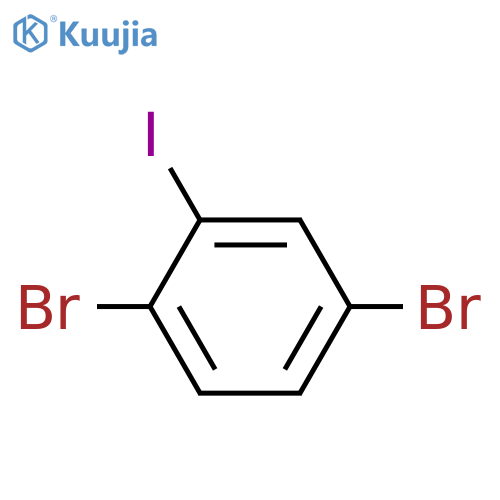

1,4-Dibromo-2-iodobenzene structure

Nome do Produto:1,4-Dibromo-2-iodobenzene

1,4-Dibromo-2-iodobenzene Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,4-Dibromo-2-iodobenzene

- 1,4-DI BROMO-2-IODO BEZENE

- Benzene,1,4-dibromo-2-iodo-

- 1,4-Dibrom-2-jod-benzol

- 1,4-dibromo-2-iodo-benzene

- 2,5-Dibromjodbenzol

- 2,5-Dibromoiodobenzene

- Benzene,1,4-dibromo-2-iodo

- Benzene, 1,4-dibromo-2-iodo-

- VLRYPRKTXDPVNN-UHFFFAOYSA-N

- 4746AC

- AS03564

- SY047879

- ST2408476

- D4906

- A20826

- Z2238508602

- 1,4-Dibromo-2-iodobenzene (ACI)

- 2-Iodo-1,4-dibromobenzene

-

- MDL: MFCD07778993

- Inchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H

- Chave InChI: VLRYPRKTXDPVNN-UHFFFAOYSA-N

- SMILES: BrC1C=C(I)C(Br)=CC=1

Propriedades Computadas

- Massa Exacta: 359.76500

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 97.1

- Superfície polar topológica: 0

Propriedades Experimentais

- Ponto de Fusão: 39.0 to 43.0 deg-C

- Ponto de ebulição: 180°C/25mmHg(lit.)

- PSA: 0.00000

- LogP: 3.81620

1,4-Dibromo-2-iodobenzene Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,4-Dibromo-2-iodobenzene Dados aduaneiros

- CÓDIGO SH:2903999090

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,4-Dibromo-2-iodobenzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255614-5g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 5g |

$122 | 2022-05-27 | |

| Chemenu | CM255614-100g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 100g |

$898 | 2022-05-27 | |

| Enamine | EN300-247954-0.05g |

1,4-dibromo-2-iodobenzene |

89284-52-6 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| TRC | D422828-100mg |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 100mg |

$ 85.00 | 2022-10-31 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LG558-1g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 98% | 1g |

60.0CNY | 2021-08-04 | |

| Alichem | A013032520-500mg |

2,5-Dibromoiodobenzene |

89284-52-6 | 97% | 500mg |

$831.30 | 2023-08-31 | |

| Chemenu | CM255614-10g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 10g |

$204 | 2021-06-16 | |

| Chemenu | CM255614-5g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 5g |

$122 | 2021-06-16 | |

| AK Scientific | 4746AC-10g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 98% (GC) | 10g |

$206 | 2022-10-31 | |

| Enamine | EN300-247954-0.25g |

1,4-dibromo-2-iodobenzene |

89284-52-6 | 95% | 0.25g |

$19.0 | 2024-06-19 |

1,4-Dibromo-2-iodobenzene Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C

1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt

1.3 Reagents: Sodium sulfite ; rt

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt

1.3 Reagents: Sodium sulfite ; rt

Referência

- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referência

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled

1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled

Referência

- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages, Angewandte Chemie, 2022, 61(7),

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

Referência

- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation, Tetrahedron Letters, 2001, 42(42), 7435-7438

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C

1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C

1.3 Reagents: Iodine ; 1 h, -40 °C

1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C

1.3 Reagents: Iodine ; 1 h, -40 °C

Referência

- Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor, Organic Letters, 2023, 25(17), 3013-3017

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C

1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt

Referência

- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles, Angewandte Chemie, 2008, 47(5), 888-890

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C

1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C

1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C

Referência

- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN), European Journal of Organic Chemistry, 2008, (10), 1797-1801

Synthetic Routes 9

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt

Referência

- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister, Chemistry - A European Journal, 2021, 27(20), 6295-6307

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C

Referência

- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants, Chemistry of Materials, 2005, 17(11), 2841-2851

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt

Referência

- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications, Polymer International, 2020, 69(4), 429-438

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt

Referência

- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications, New Journal of Chemistry, 2018, 42(8), 5767-5773

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Urea Solvents: Water ; 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Urea Solvents: Water ; 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt

Referência

- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s, Macromolecules, 2004, 37(21), 867-7878

1,4-Dibromo-2-iodobenzene Raw materials

1,4-Dibromo-2-iodobenzene Preparation Products

1,4-Dibromo-2-iodobenzene Literatura Relacionada

-

Dong Wang,Qingsen Guo,Hong Gao,Zhou Yang,Yan Xing,Hui Cao,Wanli He,Huihui Wang,Jianming Gu,Huiying Hu Polym. Chem. 2016 7 3714

89284-52-6 (1,4-Dibromo-2-iodobenzene) Produtos relacionados

- 2001361-75-5(tert-butyl N-{3-bromo-2-2-(cyclopropylmethoxy)ethoxy-2-methylpropyl}carbamate)

- 2138180-21-7(7-Azabicyclo[2.2.1]heptane-7-carboxamide, 2-amino-N-(1,1-dimethylpropyl)-)

- 381683-03-0(2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole)

- 1227585-84-3(2-Hydroxy-3-(pyridin-4-yl)pyridine-4-methanol)

- 126156-24-9(4-Ethyl-2-iodobenzoic acid)

- 1804416-16-7(3,4-Diiodopyridine-5-sulfonyl chloride)

- 2172475-40-8({bis(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 941977-22-6(1-(4-methylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one)

- 1891592-88-3(3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-1,2-oxazol-5-amine)

- 2445792-01-6(5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene

Pureza:99%

Quantidade:100g

Preço ($):244.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito